molecular formula C12H11FO3 B1502188 Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate CAS No. 60611-95-2

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate

Cat. No.: B1502188
CAS No.: 60611-95-2
M. Wt: 222.21 g/mol
InChI Key: HEMDRKHHUFUGRF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is a chemical compound with the molecular formula C12H13FO3. It is a derivative of but-2-enoic acid and is characterized by the presence of a fluorophenyl group attached to the but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and the choice of catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate exhibits notable biological properties, making it a candidate for further research in drug discovery.

Anticancer Potential

Research has indicated that compounds with similar structures to this compound may possess anticancer properties. For instance, derivatives of α,γ-diketo acids have been evaluated as inhibitors of NS5B polymerase, which is crucial in hepatitis C virus replication. These studies suggest that modifications in the diketone structure can enhance biological activity against cancer cell lines, indicating a potential pathway for this compound to exhibit similar effects .

Anti-inflammatory Activity

The presence of the fluorinated phenyl group in this compound is believed to enhance its interaction with biological targets involved in inflammatory pathways. Compounds that share structural characteristics have been investigated for their anti-inflammatory effects, suggesting that this compound could also be explored for therapeutic applications in inflammation-related diseases .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis due to its unique chemical structure.

Synthesis Techniques

The synthesis of this compound typically involves a Knoevenagel condensation reaction between ethyl acetoacetate and 4-fluorobenzaldehyde under basic conditions. Common bases used include sodium ethoxide or potassium carbonate in solvents like ethanol or methanol. This method allows for the efficient formation of the compound while maintaining high yields and purity .

Derivative Development

The ability to modify the structure of this compound opens avenues for developing derivatives with enhanced biological activities or altered pharmacokinetic profiles. The introduction of different substituents on the phenyl ring can lead to compounds with improved selectivity or potency against specific biological targets .

Case Studies

Several studies highlight the applications and potential of this compound and its analogs.

Antiproliferative Activity

In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example, a study on ergosterol peroxide derivatives demonstrated enhanced cytotoxicity against these cell lines, suggesting that similar fluorinated compounds could yield promising results .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the this compound structure affect its biological activity. Research indicates that variations such as altering the position or type of substituent on the aromatic ring can significantly impact the compound's efficacy as a therapeutic agent .

Mechanism of Action

The mechanism by which Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 4-fluorobenzoate

  • Ethyl 4-fluorophenylacetate

  • 1-Ethyl-4-[(4-fluorophenyl)sulfonyl]piperazine

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Biological Activity

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluorophenyl group in its structure suggests enhanced bioactivity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of chalcones, characterized by a conjugated system that often contributes to their biological activity. The structural formula is as follows:

C12H11FO3\text{C}_12\text{H}_{11}\text{F}\text{O}_3

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₂H₁₁FO₃
Functional GroupsEthyl ester, ketone
Fluorine SubstitutionEnhances lipophilicity and reactivity

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • In Vitro Studies : In a study evaluating the antiproliferative effects against human cancer cell lines (A549, HepG2, MCF-7, MDA-MB-231), this compound demonstrated promising results with IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action : The proposed mechanisms include:
    • Induction of apoptosis through the mitochondrial pathway.
    • Inhibition of cell cycle progression.
    • Disruption of metabolic pathways critical for tumor growth .

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Ergosterol Derivatives : A study on ergosterol peroxide derivatives showed that structural modifications significantly affected their cytotoxicity against cancer cells. This suggests that similar modifications in this compound could enhance its bioactivity .
  • Copper(II) Complexes : Research on copper(II) complexes with related structures indicated non-toxicity to healthy cells while exhibiting strong binding affinity to DNA and proteins, hinting at a potential for therapeutic applications .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMDRKHHUFUGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696488
Record name Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60611-95-2
Record name Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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